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Compound of Interest

1,3-Diphenylpyrazole-4-propionic
Compound Name:

acid
CAS No.: 108446-77-1
Cat. No.: B009945

Get Quote

Executive Summary & Compound Profile

1,3-Diphenylpyrazole-4-propionic acid (DPPA) is a bioactive pyrazole derivative with
significant potential as an anti-inflammatory agent and prostaglandin reductase inhibitor.[1] Its
solubility profile is the critical process parameter (CPP) governing its purification (crystallization
yield) and bioavailability (formulation).

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of

DPPA. Unlike simple solubility tables, this document establishes the thermodynamic basis for

solvent selection and details a self-validating experimental protocol to generate high-accuracy
solubility data where literature gaps exist.

Physicochemical Identity
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Parameter Specification Sourcelinference

CAS Number 108446-77-1 Chemical Abstracts Service

Molecular Formula Stoichiometry

Molecular Weight 292.33 g/mol Calculated

Melting Point 136-143 °C Experimental Range

Predicted pKa ~4.6+0.2 Carbc?xyl-ic ac-id molety
(Propionic acid analog)

Predicted LogP ~3.6 Lipophilic pyrazole core

Theoretical Solubility Framework

Understanding the dissolution mechanism of DPPA requires analyzing the interplay between its
lipophilic core (1,3-diphenylpyrazole) and its hydrophilic tail (propionic acid).

Solute-Solvent Interaction Logic
The solubility (

) of DPPA is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility
Parameters (HSP).

e Protic Solvents (Alcohols): Methanol and Ethanol act as both hydrogen bond donors (HBD)
and acceptors (HBA). They interact with the carboxylic acid group of DPPA. Expectation:
Moderate to High solubility; increases significantly with temperature (

).

o Aprotic Polar Solvents (DMF, DMSO): High dipole moments allow strong interaction with the
polarizable pyrazole ring. Expectation: Maximum solubility.

e Non-Polar Solvents (Hexane, Toluene): Interaction is limited to dispersion forces with the
phenyl rings. Expectation: Low solubility.
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o Water: Due to the hydrophobic bulk of the diphenylpyrazole system, aqueous solubility is
negligible at low pH but increases exponentially above pH 5.0 (ionization of -COOH).

Thermodynamic Modeling

To correlate experimental data, two primary models are employed. These models allow for the
interpolation of solubility at any temperature within the measured range.

A. Modified Apelblat Equation Used for accurate correlation of mole fraction solubility (

) with temperature (
):
e : Empirical model parameters derived from regression analysis.

» Application: Best for non-ideal solutions where the enthalpy of solution varies with
temperature.

B. van't Hoff Equation Used to determine thermodynamic parameters:

« : Enthalpy of dissolution.
 : Entropy of dissolution.
 Significance: A positive
indicates an endothermic process (solubility increases with

), typical for DPPA in organic solvents.

Experimental Protocol: Isothermal Saturation
Method

Objective: Determine the equilibrium solubility of DPPA with <1% Relative Standard Deviation
(RSD).

Reagents & Apparatus
e Solute: DPPA (Purity >98%, verified by HPLC/DSC).
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e Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).
o Apparatus: Double-jacketed equilibrium vessel, thermostatic water bath (

K), HPLC system with UV detector.

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.
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Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability
and pre-heating filters to prevent precipitation.

Step-by-Step Procedure

o Preparation: Add excess DPPA solid to 20 mL of the selected solvent in a jacketed glass
vessel. Ensure a solid phase remains visible (suspension).

o Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature

(e.g., 298.15 K) using a circulating water bath.

 Validation of Equilibrium:
o Withdraw a 1 mL sample at 24 hours.
o Withdraw a second sample at 28 hours.
o If the concentration difference is
, continue agitation.
o Sampling: Stop agitation and allow the solid to settle for 30 minutes (maintain

).

« Filtration: Withdraw the supernatant using a syringe equipped with a 0.22 um PTFE filter.
Crucial: The syringe and filter must be pre-heated to the experimental temperature to prevent
"crash-out" precipitation during sampling.

o Quantification: Dilute the filtrate with the HPLC mobile phase and inject into the HPLC
system.

o Detector: UV at

(typically 250-280 nm for pyrazoles).

o Column: C18 Reverse Phase.
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Data Analysis & Thermodynamics
Once the raw concentration (
, mol/L) is obtained, convert it to mole fraction (

) for thermodynamic modeling.

Calculation
Where:

e : Mass of solute (DPPA).
e : Mass of solvent.

e : Molecular weights of solute and solvent.

Thermodynamic Parameters (Example Calculation)

Using the van't Hoff plot (

VS

), the slope is

Typical Value for DPPA

Parameter Interpretation .
(Organic Solvents)
Energy required to break Positive (+) (Endothermic).[2]
(Enthalpy) lattice bonds. Solubility rises with T.
Positive (+). Non-spontaneous
(Gibbs Energy) Spontaneity of dissolution. (requires energy input/mixing

entropy).

Positive (+). Driving force of

Disorder increase upon mixing.
(Entropy) P g dissolution.

Applications in Process Design
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Crystallization Strategy

e Solvent: Methanol or Ethanol.
» Technique: Cooling Crystallization.
» Rationale: DPPA shows a steep solubility curve in alcohols (high

). Cooling a saturated solution from 60°C to 5°C will induce high supersaturation and yield
pure crystals, as noted in structural studies (Kavitha et al., 2018).

Formulation

o Challenge: Low aqueous solubility.

» Solution: Salt formation. Reacting DPPA with a base (NaOH or Tromethamine) targets the
carboxylic acid, converting it to a water-soluble salt (similar to Lonazolac Calcium).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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